molecular formula C16H14O4 B167576 Dimethyl biphenyl-3,3'-dicarboxylate CAS No. 1751-97-9

Dimethyl biphenyl-3,3'-dicarboxylate

Cat. No.: B167576
CAS No.: 1751-97-9
M. Wt: 270.28 g/mol
InChI Key: BCRVAPBPPFMTNB-UHFFFAOYSA-N
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Description

Dimethyl biphenyl-3,3’-dicarboxylate is an organic compound with the molecular formula C16H14O4. It is a derivative of biphenyl, where two carboxylate groups are attached to the 3 and 3’ positions of the biphenyl ring system. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Dimethyl biphenyl-3,3’-dicarboxylate (DDB) is a compound extracted from the plant Schisandra chinensis, commonly known as five-flavor-fruit . It has been used as a hepatoprotective agent, meaning it helps protect the liver from damage .

Mode of Action

It is known to induce ifn related signal transduction . Interferons are proteins that are produced and released by host cells in response to the presence of pathogens such as viruses, bacteria, parasites, and also tumor cells. They allow communication between cells to trigger the protective defenses of the immune system that eradicate pathogens or tumors.

Result of Action

DDB has been shown to have hepatoprotective effects, meaning it can help protect the liver from damage . This is particularly useful in the treatment of liver diseases.

Biochemical Analysis

Biochemical Properties

It is known that DDB has a significant first-pass effect in the liver, which contributes to its poor bioavailability . This suggests that DDB may interact with enzymes, proteins, and other biomolecules in the liver during its metabolism .

Cellular Effects

Dimethyl biphenyl-3,3’-dicarboxylate has been shown to have hepatoprotective effects, particularly in the treatment of chronic hepatitis . At a concentration of 250 µg/ml, it has been shown to stimulate JAK/STAT signaling and induce the expression of interferon-α stimulated genes in a HepG2 cell line .

Molecular Mechanism

It is known that DDB has a significant first-pass effect in the liver, which suggests that it may exert its effects at the molecular level through interactions with liver enzymes during its metabolism .

Temporal Effects in Laboratory Settings

It is known that DDB has a significant first-pass effect in the liver, which suggests that its effects may change over time as it is metabolized .

Dosage Effects in Animal Models

It is known that DDB has a significant first-pass effect in the liver, which suggests that its effects may vary with dosage as it is metabolized .

Metabolic Pathways

It is known that DDB has a significant first-pass effect in the liver, which suggests that it may be involved in liver metabolism .

Transport and Distribution

It is known that DDB has a significant first-pass effect in the liver, which suggests that it may be transported and distributed within the liver during its metabolism .

Subcellular Localization

It is known that DDB has a significant first-pass effect in the liver, which suggests that it may be localized within the liver during its metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl biphenyl-3,3’-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of biphenyl-3,3’-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of dimethyl biphenyl-3,3’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Dimethyl biphenyl-3,3’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form biphenyl-3,3’-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Biphenyl-3,3’-dicarboxylic acid.

    Reduction: Biphenyl-3,3’-diol.

    Substitution: Nitro or halogenated derivatives of dimethyl biphenyl-3,3’-dicarboxylate.

Scientific Research Applications

Hepatoprotective Effects

DDB is primarily recognized for its hepatoprotective properties, particularly in the treatment of liver diseases. It has been used as an adjuvant therapy in chronic viral hepatitis and other liver conditions.

  • Mechanism of Action : DDB acts by normalizing elevated serum alanine aminotransferase (ALT) levels and exhibiting antioxidant properties that reduce oxidative stress in liver tissues .
  • Case Study : In a study involving rats, DDB demonstrated protective effects against tamoxifen-induced liver injury by enhancing antioxidant enzyme activities and reducing lipid peroxidation .

Chemopreventive Properties

Research indicates that DDB may have chemopreventive effects against hepatocarcinogenesis.

  • In Vitro Studies : A study assessed DDB's ability to prevent malignant transformation in WB-F344 rat liver epithelial cells induced by carcinogens such as 3-methylcholanthrene (3-MC) and phorbol esters. Results showed a significant reduction in the number of transformed foci at various concentrations of DDB (1 µmol/L, 2 µmol/L, and 4 µmol/L), indicating its potential as a chemopreventive agent .
Concentration (µmol/L)Transformed Foci Reduction (%)
110.0
237.2
447.4

Anticancer Activity

DDB has shown promise in cancer research, particularly in reversing multidrug resistance in cancer cells.

  • Mechanism : It enhances the efficacy of chemotherapeutic agents like doxorubicin by increasing intracellular drug accumulation and promoting apoptosis in resistant cancer cell lines .

Material Science Applications

Beyond its pharmacological applications, DDB is also explored for its utility in material science, particularly as a building block for synthesizing advanced materials.

Synthesis of Coordination Polymers

DDB can serve as a linker in the formation of coordination polymers, which are materials with potential applications in catalysis and gas storage.

  • Research Findings : Recent studies have highlighted the effectiveness of biphenyl-dicarboxylate linkers like DDB in creating stable and recyclable catalysts that yield excellent product outputs in various chemical reactions .

Summary of Findings

The applications of dimethyl biphenyl-3,3'-dicarboxylate span across pharmacology and material science, showcasing its versatility:

  • Hepatoprotective Agent : Used in treating liver diseases with significant evidence supporting its efficacy.
  • Chemopreventive Agent : Demonstrated potential to inhibit cancer cell transformation.
  • Anticancer Properties : Effective in reversing drug resistance in various cancer cells.
  • Material Science Utility : Valuable as a linker for synthesizing advanced materials.

Comparison with Similar Compounds

Dimethyl biphenyl-3,3’-dicarboxylate can be compared with other similar compounds, such as:

Biological Activity

Dimethyl biphenyl-3,3'-dicarboxylate (DDB) is a compound of considerable interest in pharmacology due to its diverse biological activities, particularly its hepatoprotective and anticancer properties. This article explores the biological activity of DDB, highlighting research findings, case studies, and relevant data.

  • Molecular Formula : C16_{16}H14_{14}O4_{4}
  • Molecular Weight : 270.280 g/mol
  • Boiling Point : 407.0 ± 38.0 °C
  • Melting Point : 213-215 °C

DDB is derived from natural sources, notably Schizandra fructus, and has been studied for its potential therapeutic effects against liver diseases and its role in cancer prevention.

Hepatoprotective Effects

DDB exhibits significant hepatoprotective properties. A study demonstrated that DDB administration led to improvements in liver function parameters in patients with liver impairment. The compound reduced serum transaminase levels and bilirubin concentrations, indicating enhanced liver functionality .

In animal models, DDB was shown to protect against chemical-induced liver injury. For instance, mice treated with DDB displayed lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers commonly associated with liver damage .

Anticancer Properties

Research indicates that DDB may have chemopreventive effects against hepatocarcinogenesis. In vitro studies using WB-F344 rat liver epithelial cells showed that DDB significantly inhibited the malignant transformation induced by carcinogens such as 3-methylcholanthrene (3-MC) and TPA (12-O-tetradecanoyl phorbol 13-acetate). The compound reduced the number of transformed foci by up to 47.4% at higher concentrations .

The mechanism of action appears to involve the modulation of gap junctional intercellular communication (GJIC), which is crucial for maintaining normal cellular functions and preventing tumorigenesis. DDB treatment restored GJIC in transformed cells, further supporting its role as a potential anticancer agent .

Case Studies and Clinical Applications

  • Clinical Study on Liver Function Improvement :
    • Participants : Patients with chronic liver disease.
    • Findings : After administration of DDB, patients showed a marked decrease in serum transaminases and bilirubin levels, indicating improved liver function .
  • Animal Model Study on Hepatocarcinogenesis :
    • Method : Mice were treated with DDB alongside carcinogenic agents.
    • Results : Significant reduction in tumor formation and enhanced cellular proliferation markers were observed in treated groups compared to controls .

The biological activity of DDB can be attributed to several mechanisms:

  • Antioxidant Activity : DDB may exert protective effects by scavenging free radicals and reducing oxidative stress in hepatocytes.
  • Modulation of Cell Signaling Pathways : DDB has been shown to influence various signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects .
  • Inhibition of Cytochrome P450 Enzymes : Some studies suggest that DDB interacts with cytochrome P450 enzymes, which are critical in drug metabolism, potentially affecting pharmacokinetics when co-administered with other medications .

Data Summary

Biological ActivityObserved EffectsReference
HepatoprotectiveReduced ALT/AST levels; improved liver function
AnticancerDecreased tumor foci; restored GJIC
MechanismAntioxidant activity; modulation of signaling pathways

Properties

IUPAC Name

methyl 3-(3-methoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-5-11(9-13)12-6-4-8-14(10-12)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRVAPBPPFMTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295824
Record name dimethyl biphenyl-3,3'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1751-97-9
Record name 1751-97-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl biphenyl-3,3'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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